molecular formula C10H20N2O3 B14863774 Tert-butyl (2-(aminooxy)cyclopentyl)carbamate

Tert-butyl (2-(aminooxy)cyclopentyl)carbamate

Cat. No.: B14863774
M. Wt: 216.28 g/mol
InChI Key: PBKJVKIOXZUQTI-UHFFFAOYSA-N
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Description

Tert-butyl (2-(aminooxy)cyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminooxy group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(aminooxy)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(aminooxy)cyclopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 2-(aminooxy)cyclopentane, and appropriate solvents such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(aminooxy)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminooxy group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl (2-(aminooxy)cyclopentyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(aminooxy)cyclopentyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminophenyl)carbamate
  • Tert-butyl (2-aminoethyl)carbamate
  • Tert-butyl (3-oxocyclopentyl)carbamate

Uniqueness

Tert-butyl (2-(aminooxy)cyclopentyl)carbamate is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the aminooxy functionality is required.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(2-aminooxycyclopentyl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-7-5-4-6-8(7)15-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

PBKJVKIOXZUQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1ON

Origin of Product

United States

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